molecular formula C12H15F2NO2S B8266969 (NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide

(NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide

Cat. No.: B8266969
M. Wt: 275.32 g/mol
InChI Key: FUNIOPHUQZLYQJ-KWJIGKFDSA-N
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Description

(NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a methylidene group, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide typically involves the following steps:

    Formation of the difluoromethoxyphenyl intermediate:

    Methylidene group introduction: The next step involves the formation of the methylidene group, which can be achieved through condensation reactions with appropriate aldehydes or ketones.

    Sulfinamide formation: The final step involves the introduction of the sulfinamide group. This can be achieved through the reaction of the intermediate with sulfinyl chlorides or sulfinyl amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinamide moiety, leading to the formation of sulfonamides.

    Reduction: Reduction reactions can convert the sulfinamide group to the corresponding amine.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonamides

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact with various biological targets, providing insights into biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the sulfinamide moiety can participate in covalent bonding with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • (NE,S)-N-[[4-(fluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide
  • (NE,S)-N-[[4-(methoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide
  • (NE,S)-N-[[4-(trifluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide

Uniqueness

Compared to similar compounds, (NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

IUPAC Name

(NE,S)-N-[[4-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2S/c1-12(2,3)18(16)15-8-9-4-6-10(7-5-9)17-11(13)14/h4-8,11H,1-3H3/b15-8+/t18-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNIOPHUQZLYQJ-KWJIGKFDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)/N=C/C1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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